molecular formula C7H5F2N3 B6200428 3-(difluoromethyl)imidazo[1,5-a]pyrazine CAS No. 2731006-58-7

3-(difluoromethyl)imidazo[1,5-a]pyrazine

Cat. No. B6200428
CAS RN: 2731006-58-7
M. Wt: 169.1
InChI Key:
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Description

3-(Difluoromethyl)imidazo[1,5-a]pyrazine is an organic compound with a molecular formula of C6H4F2N2. It is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and two fluorine atoms. It is a colorless solid and is soluble in organic solvents. 3-(Difluoromethyl)imidazo[1,5-a]pyrazine is an important intermediate in the synthesis of various organic compounds, such as dyes, pesticides, and pharmaceuticals.

Mechanism of Action

3-(Difluoromethyl)imidazo[1,5-a]pyrazine is an electrophilic compound and can react with nucleophiles to form a variety of heterocyclic compounds. The reaction mechanism involves the formation of a difluoromethyl anion, which then reacts with the nucleophile to form the desired compound.
Biochemical and Physiological Effects
3-(Difluoromethyl)imidazo[1,5-a]pyrazine has not been studied for its biochemical and physiological effects. However, it is known that compounds containing fluorine atoms can have a variety of biological effects, such as altering enzyme activity and affecting the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Difluoromethyl)imidazo[1,5-a]pyrazine in laboratory experiments include its availability, low cost, and ease of use. However, it also has some limitations, such as its low solubility in water and its instability in basic conditions.

Future Directions

Future research on 3-(Difluoromethyl)imidazo[1,5-a]pyrazine could focus on the development of new synthesis methods, the study of its biochemical and physiological effects, and the evaluation of its potential applications in medicine and agriculture. Additionally, further research could be conducted to explore its potential use as a reagent in the synthesis of other heterocyclic compounds, as well as its potential use as a starting material for the synthesis of biologically active compounds.

Synthesis Methods

3-(Difluoromethyl)imidazo[1,5-a]pyrazine can be synthesized by reacting ethyl difluoromethylphosphonate with 2-amino-5-methylpyrazine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated by column chromatography.

Scientific Research Applications

3-(Difluoromethyl)imidazo[1,5-a]pyrazine has been used in various scientific research applications, such as the synthesis of dyes, pesticides, and pharmaceuticals. It has also been used as a reagent in the synthesis of heterocyclic compounds and as a starting material for the synthesis of biologically active compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)imidazo[1,5-a]pyrazine involves the reaction of 2-cyanopyrazine with difluoromethylamine followed by cyclization with formic acid.", "Starting Materials": [ "2-cyanopyrazine", "difluoromethylamine", "formic acid" ], "Reaction": [ "2-cyanopyrazine is reacted with difluoromethylamine in the presence of a base such as potassium carbonate to form 2-(difluoromethyl)pyrazine-5-carbonitrile.", "The resulting product is then treated with formic acid and heated to induce cyclization, forming 3-(difluoromethyl)imidazo[1,5-a]pyrazine." ] }

CAS RN

2731006-58-7

Molecular Formula

C7H5F2N3

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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